![molecular formula C13H19BrN2 B1415194 N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine CAS No. 415953-59-2](/img/structure/B1415194.png)
N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine
Overview
Description
“N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine” is a chemical compound with the CAS Number: 415953-59-2 . It has a molecular weight of 283.21 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name of this compound is N-(2-bromobenzyl)-1-methyl-4-piperidinamine . The InChI code is 1S/C13H19BrN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for hazardous compounds. These processes are crucial for degrading a wide range of nitrogen-containing compounds, including aromatic and aliphatic amines, which are resistant to conventional degradation processes. Ozone and Fenton processes are particularly reactive towards these compounds, offering potential for efficient degradation under optimized conditions, which could be applied to the degradation pathways of N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine (Bhat & Gogate, 2021).
Environmental and Health Impact of Volatile Basic Nitrogen Compounds
The quality and freshness of various meats can be assessed using Total Volatile Basic Nitrogen (TVB-N), which is influenced by the diet of animals and bacterial contamination. TVB-N and its components, such as trimethylamine, have been linked to various noncommunicable diseases, highlighting the importance of controlling these compounds in food products to ensure quality and reduce health risks. This knowledge can inform research into minimizing the presence of nitrogen-containing compounds in food products, including derivatives of N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine (Bekhit et al., 2021).
Synthesis and Industrial Applications
The synthesis of complex molecules, such as 2-Fluoro-4-bromobiphenyl, highlights the utility of nitrogen-containing compounds in manufacturing processes. These compounds serve as intermediates in the production of materials like non-steroidal anti-inflammatory drugs. Research into efficient synthesis methods for these intermediates, including those related to N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine, is essential for developing cost-effective and sustainable industrial processes (Qiu et al., 2009).
Biogenic Amine Degradation by Pseudomonas Species
Pseudomonas species can metabolize a wide range of biogenic amines, serving as models for understanding the catabolic pathways of these compounds. This knowledge is crucial for developing biotechnological applications aimed at reducing biogenic amine levels in various environments, potentially applicable to compounds similar to N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine (Luengo & Olivera, 2020).
Applications in Immune Response Modification
Imiquimod, a class of non-nucleoside imidazoquinolinamines, illustrates the therapeutic potential of nitrogen-containing compounds in modulating the immune system. These compounds activate the immune system through localized induction of cytokines, paving the way for novel treatments of skin disorders and cancers. Research into similar compounds could expand the arsenal of immune-modifying drugs for various diseases (Syed, 2001).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWMCLVRNCHXCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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